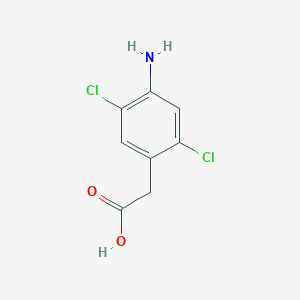

(4-Amino-2,5-dichlorophenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2NO2 |

|---|---|

Molecular Weight |

220.05 g/mol |

IUPAC Name |

2-(4-amino-2,5-dichlorophenyl)acetic acid |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,11H2,(H,12,13) |

InChI Key |

WMKFIATVNPEJFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (4-Amino-2,5-dichlorophenyl)acetic Acid in Advanced Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist in drug development, selecting the correct chemical intermediates is foundational to designing scalable and efficacious therapeutics. (4-Amino-2,5-dichlorophenyl)acetic acid is a highly specialized, polyfunctionalized aromatic building block. Its unique structural motif—a phenylacetic acid core flanked by an electron-donating amino group and two electron-withdrawing chlorine atoms—makes it a critical precursor in the synthesis of Very-Late-Antigen-4 (VLA-4) antagonists [2].

This whitepaper provides an authoritative analysis of the compound's chemical properties, its mechanistic role in targeted immunomodulatory drug design, and a field-proven, self-validating synthetic protocol designed to maximize chemoselectivity and yield.

Chemical Identity and Fundamental Properties

Understanding the physicochemical properties of (4-Amino-2,5-dichlorophenyl)acetic acid is essential for predicting its behavior in organic solvents and its reactivity during coupling phases. The dual halogenation significantly impacts the pKa of the amine and the overall lipophilicity of the molecule [1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | (4-Amino-2,5-dichlorophenyl)acetic acid |

| PubChem CID | 23110558 [1] |

| Molecular Formula | C8H7Cl2NO2 [1] |

| Molecular Weight | 220.05 g/mol [1] |

| Appearance | Crystalline powder [2] |

| Melting Point | 188–197°C (Derivative reference range) [2] |

| 1H-NMR (400MHz, CD3OD) | δ: 7.17 (s, 1H), 6.84 (s, 1H), 4.88 (brs, 1H), 3.59 (s, 2H)[2] |

Mechanistic Role in Drug Development (VLA-4 Antagonism)

The primary application of this compound is serving as an intermediate for drugs targeting autoimmune diseases (e.g., multiple sclerosis, rheumatoid arthritis) and allergic inflammation [2].

The Causality of the Pharmacophore

VLA-4 (α4β1 integrin) is an adhesion molecule expressed on the surface of leukocytes. When VLA-4 binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, it facilitates the extravasation of leukocytes into inflamed tissues.

The (4-amino-2,5-dichlorophenyl)acetic acid moiety is deliberately chosen for VLA-4 antagonists due to strict structure-activity relationship (SAR) requirements:

-

Conformational Locking: The bulky chlorine atoms at the 2- and 5-positions restrict the rotational degrees of freedom of the acetic acid side chain. This locks the molecule into a specific bioactive conformation that optimally occupies the hydrophobic binding pocket of VLA-4.

-

Functional Versatility: The para-amino group provides an essential synthetic handle. It allows for subsequent amidation or coupling with complex chiral scaffolds (such as methoxypyrrolidine derivatives) to build the final, highly potent antagonist [2].

Fig 1: Mechanism of VLA-4 mediated cell adhesion and targeted pharmacological inhibition.

Synthesis Pathways and Experimental Protocols

Traditional vs. Optimized Synthesis

Historically, synthesizing 2,5-dichloro-4-nitrophenylacetic acid derivatives involved brominating 2,5-dichloro-nitrotoluene, followed by cyanation and harsh hydrolysis [2]. This classical route falls short in modern process chemistry due to the use of highly toxic cyanating agents, poor atom economy, and excessive step counts.

The Optimized Route: Developed to bypass these limitations, the modern synthesis relies on the chemoselective reduction of a nitro-ester precursor followed by alkaline hydrolysis [2].

-

Causality in Catalyst Selection: The reduction of the nitro group to an amine is performed using Pt-S-carbon (sulfided platinum on carbon) under hydrogen pressure. Standard palladium catalysts (Pd/C) would cause unwanted hydrodehalogenation (stripping the chlorine atoms off the ring). The sulfided platinum catalyst selectively reduces the nitro group while preserving the critical carbon-chlorine bonds.

Fig 2: Optimized two-step synthesis workflow for (4-Amino-2,5-dichlorophenyl)acetic acid.

Self-Validating Experimental Protocol: Alkaline Hydrolysis

The following protocol details the final step: converting the intermediate ester hydrochloride into the target free acid. This workflow is designed as a self-validating system, utilizing in-process monitoring and pH-driven phase separation to ensure high purity [2].

Objective: Synthesize (4-Amino-2,5-dichlorophenyl)acetic acid from its ethyl ester hydrochloride.

Reagents & Materials:

-

(4-Amino-2,5-dichlorophenyl)acetic acid ethyl ester hydrochloride (10.0 g, 35.1 mmol)

-

Methanol (30 mL, HPLC grade)

-

2N Aqueous Sodium Hydroxide (37.5 mL)

-

Concentrated Hydrochloric Acid (10 mL)

-

Deionized Water (30 mL)

Step-by-Step Methodology:

-

Initialization & Solvation: Charge a clean, dry round-bottom flask with 10.0 g of the ester hydrochloride. Add 30 mL of methanol.

-

Scientific Rationale: Methanol acts as a vital co-solvent, ensuring the lipophilic organic ester remains in a homogenous phase with the incoming aqueous base, preventing biphasic reaction stalling.

-

-

Basification: Slowly add 37.5 mL of 2N aqueous NaOH to the stirring mixture.

-

Thermal Saponification: Elevate the reaction temperature to 70°C and maintain continuous stirring for exactly 1 hour.

-

In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench, and analyze via High-Performance Liquid Chromatography (HPLC).

-

Self-Validation: The reaction is strictly gated by HPLC data. Proceed to the next step only when the ester peak is entirely consumed, confirming 100% conversion and eliminating the need for complex downstream chromatography.

-

-

Neutralization & Precipitation: Allow the mixture to cool to ambient temperature. Dropwise, add 10 mL of concentrated HCl.

-

Scientific Rationale: The strong acid protonates the soluble sodium carboxylate, driving the pH down to form the zwitterionic/free acid. Because the free acid has drastically lower solubility in the aqueous-methanolic mixture, it crashes out of solution as a distinct crystalline precipitate.

-

-

Crystallization: Transfer the flask to an ice bath (0–4°C) and stir for 1 hour to maximize crystal lattice formation and yield.

-

Isolation: Collect the precipitated crystals via vacuum filtration (Buchner funnel).

-

Purification Wash: Wash the filter cake with 30 mL of cold deionized water. This step is critical to wash away residual inorganic salts (NaCl) and trace methanol without dissolving the product.

-

Drying: Transfer the crystals to a vacuum oven and dry at 40°C under reduced pressure until a constant mass is achieved.

-

Expected Yield: ~7.3 g (95% theoretical yield) of a highly pure crystalline powder [2].

-

Analytical Characterization and Validation

To confirm the structural integrity of the synthesized batch, Nuclear Magnetic Resonance (NMR) spectroscopy must be employed. The presence of the two distinct singlet peaks in the aromatic region (δ 7.17 and δ 6.84) confirms the para-relationship of the remaining aromatic protons, validating that no dehalogenation occurred during the upstream nitro-reduction phase [2]. The broad singlet at δ 4.88 confirms the presence of the primary amine, while the sharp singlet at δ 3.59 integrates to two protons, representing the intact methylene bridge of the acetic acid moiety.

References

-

National Institutes of Health (NIH). "(4-Amino-2,5-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 23110558". PubChem. URL: [Link]

- Nakayama, A., et al. "Process for producing phenylacetic acid derivative". European Patent Office, EP1698611A1, Daiichi Pharmaceutical Co Ltd.

Technical Whitepaper: (4-Amino-2,5-dichlorophenyl)acetic Acid in Advanced Drug Design

Executive Summary

In the landscape of modern rational drug design, the strategic placement of halogens and functional groups on aromatic scaffolds is paramount for achieving target selectivity and conformational lock. (4-Amino-2,5-dichlorophenyl)acetic acid (Molecular Formula: C8H7Cl2NO2) is a highly specialized, privileged building block utilized extensively in the synthesis of small-molecule antagonists. While the free acid is often generated in situ or maintained as a proprietary intermediate, its direct synthetic precursor, ethyl (4-amino-2,5-dichlorophenyl)acetate , is widely commercialized and cataloged under CAS Registry Number 441717-82-4 [1].

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, its critical role in blocking the Very Late Antigen-4 (VLA-4) integrin pathway, and a self-validating synthetic protocol for its preparation.

Chemical Identity & Structural Significance

The molecular architecture of (4-Amino-2,5-dichlorophenyl)acetic acid is meticulously tailored for specific binding pockets:

-

The 2,5-Dichloro Substitution: The chlorine atoms at the ortho (C2) and meta (C5) positions relative to the acetic acid moiety provide significant steric bulk and electron-withdrawing properties. This steric hindrance restricts the free rotation of the phenylacetic acid C-C bond, effectively locking the molecule into an orthogonal conformation. This reduces the entropic penalty upon binding to target proteins.

-

The Para-Amino Group: Positioned at C4, the primary amine serves as a versatile synthetic handle for further functionalization (e.g., coupling with substituted pyrimidines or forming urea linkages) to build the extended hydrophobic tail of the final drug molecule.

-

The Acetic Acid Moiety: The carboxylic acid acts as the primary anchor, often engaging in critical hydrogen bonding or salt-bridge interactions within the target receptor, or serving as an amidation point for further chain extension.

Pharmacological Application: VLA-4 Integrin Antagonism

The primary application of (4-Amino-2,5-dichlorophenyl)acetic acid derivatives is in the treatment of autoimmune diseases (such as multiple sclerosis) and allergic inflammatory diseases (such as asthma)[2].

These derivatives act as potent antagonists of VLA-4 (α4β1 integrin) , a cell-surface receptor expressed on leukocytes (monocytes, lymphocytes, eosinophils). Under pathogenic conditions, VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells, mediating the extravasation of leukocytes into tissues[2]. By incorporating the 2,5-dichlorophenyl scaffold, researchers can synthesize inhibitors that perfectly occupy the hydrophobic binding pocket of the α4 integrin subunit, thereby blocking the VLA-4/VCAM-1 interaction.

Mechanism of VLA-4 integrin blockade by antagonists derived from the title compound.

Synthetic Methodology & Protocol Design

The synthesis of the free acid is typically achieved via the base-catalyzed hydrolysis of its corresponding ethyl ester. The upstream synthesis often begins with commercially available 2,5-dichloronitrobenzene, which undergoes malonate addition, decarboxylation, and subsequent reduction of the nitro group to yield the amino ester[2].

Step-by-step synthetic route to (4-Amino-2,5-dichlorophenyl)acetic acid.

Step-by-Step Protocol: Ester Hydrolysis to Free Acid

The following protocol is engineered for high-yield recovery of the free acid, utilizing a self-validating in-process control mechanism based on[2].

Reagents & Materials:

-

(4-Amino-2,5-dichlorophenyl)acetic acid ethyl ester hydrochloride (CAS 441717-82-4 derivative): 10 g (35.1 mmol)

-

Methanol (Analytical Grade): 30 mL (3 v/w)

-

2N Aqueous Sodium Hydroxide (NaOH): 37.5 mL (3.75 v/w)

-

Concentrated Hydrochloric Acid (HCl): 10 mL (1 v/w)

-

Deionized Water: 30 mL

Procedure & Mechanistic Causality:

-

Reaction Initiation: Charge a reaction flask with 10 g of the ester hydrochloride. Add 30 mL of methanol followed by 37.5 mL of 2N aqueous NaOH.

-

Causality: Methanol acts as a vital co-solvent to homogenize the lipophilic ester into the aqueous phase. The 2N NaOH provides a strong nucleophilic environment. The ortho-chlorine atom sterically hinders the ester carbonyl; thus, a high concentration of hydroxide is necessary to drive the saponification.

-

-

Thermal Activation: Stir the mixture at approximately 70°C for 1 hour.

-

In-Process Validation (Critical Step): Withdraw a 50 µL aliquot, quench in mobile phase, and analyze via HPLC. Do not proceed until the ester peak is completely consumed. This ensures the protocol is self-validating and prevents contamination of the final product with unreacted starting material.

-

Neutralization & Precipitation: Allow the reaction mixture to cool to room temperature. Slowly add 10 mL of concentrated HCl dropwise.

-

Causality: The addition of concentrated HCl titrates the highly soluble sodium carboxylate back to the free carboxylic acid. Because the molecule contains both an acidic carboxyl group and a basic amino group, adjusting the pH to its isoelectric point minimizes its aqueous solubility, driving rapid crystallization.

-

-

Isolation: Cool the suspension in an ice bath (0°C) for 1 hour to maximize crystal formation. Collect the precipitate via vacuum filtration.

-

Purification: Wash the filter cake with 30 mL of cold deionized water to remove residual NaCl and unreacted HCl.

-

Drying: Dry the crystals under reduced pressure at 40°C to constant weight.

Quantitative Analytical Data

To verify the structural integrity of the synthesized (4-Amino-2,5-dichlorophenyl)acetic acid, compare the isolated product against the standard quantitative benchmarks summarized below[2].

| Analytical Parameter | Value / Description | Method / Condition |

| Molecular Formula | C8H7Cl2NO2 | Theoretical |

| Molecular Weight | 220.05 g/mol | Theoretical |

| Yield (from ester) | ~95% (7.3 g from 10 g ester HCl) | Base hydrolysis (NaOH/MeOH) |

| 1H-NMR (Aromatic region) | δ: 7.17 (s, 1H), 6.84 (s, 1H) | 400 MHz, Solvent: CD3OD |

| 1H-NMR (Amine/Acid protons) | δ: 4.88 (brs, 1H) | 400 MHz, Solvent: CD3OD |

| 1H-NMR (Aliphatic region) | δ: 3.59 (s, 2H) | 400 MHz, Solvent: CD3OD |

Note: The singlet at 3.59 ppm corresponds to the isolated methylene protons of the acetic acid chain, which are completely decoupled due to the lack of adjacent aliphatic protons.

Formulation & Handling Guidelines

-

Stability: The free acid is generally stable under ambient conditions but should be protected from prolonged exposure to strong oxidizing agents due to the electron-rich nature of the para-amino group.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area (2-8°C is recommended for long-term storage of the ethyl ester derivative to prevent spontaneous hydrolysis or degradation)[1].

-

Safety: Handle with standard laboratory PPE (nitrile gloves, safety goggles, lab coat). The compound may cause skin and respiratory irritation.

References

- European Patent Office (EPO). Process for producing phenylacetic acid derivative (Patent No. EP1698611A1). Details the synthesis, NMR characterization, and application of (4-Amino-2,5-dichlorophenyl)acetic acid in VLA-4 inhibitor design.

-

Molaid Chemical Database . ethyl 2-(4-amino-2,5-dichlorophenyl)acetate - CAS 441717-82-4. Provides registry data for the commercially available ester precursor. Available at:[Link]

Sources

(4-Amino-2,5-dichlorophenyl)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-Amino-2,5-dichlorophenyl)acetic acid

Abstract

(4-Amino-2,5-dichlorophenyl)acetic acid is a compound of significant interest for researchers and drug development professionals due to its structural similarity to known pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this target molecule. It is designed for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanisms, experimental protocols, and the scientific rationale behind the chosen synthetic strategy. The document emphasizes scientific integrity, providing authoritative citations for key transformations and presenting data in a clear, accessible format.

Introduction and Strategic Overview

(4-Amino-2,5-dichlorophenyl)acetic acid is a substituted phenylacetic acid derivative. The phenylacetic acid moiety is a well-known pharmacophore present in many NSAIDs, such as diclofenac. The specific substitution pattern of the target molecule—an amino group at position 4 and chlorine atoms at positions 2 and 5—differentiates it from common APIs, making it a valuable building block for novel compound libraries and drug discovery programs.

The synthesis of such a polysubstituted aromatic system requires careful strategic planning to ensure correct regiochemistry. Direct chlorination of 4-aminophenylacetic acid is not a viable primary route, as the strongly activating amino group would direct chlorination to the positions ortho to it (positions 3 and 5), leading to the incorrect isomer.

Therefore, a more robust strategy involves constructing the phenylacetic acid side chain on a pre-functionalized dichlorinated aromatic ring. The proposed pathway begins with a readily available starting material, 2,5-dichloroaniline, and proceeds through a series of reliable and well-documented transformations. This approach provides excellent control over the regiochemical outcome.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule suggests that the primary disconnection should be the bond between the aromatic ring and the acetic acid side chain. This leads back to a key intermediate, a functionalized 2,5-dichloroaniline derivative. The amino group can be installed late in the synthesis via the reduction of a nitro group, which also serves as a powerful directing group for electrophilic aromatic substitution.

Caption: Retrosynthetic analysis of the target compound.

Based on this analysis, the following multi-step forward synthesis is proposed, starting from 2,5-dichloroaniline. This route is designed to maximize yield and purity by leveraging established and regioselective reactions.

Detailed Synthesis Pathway and Mechanistic Insights

The proposed synthetic route is illustrated below. Each step is followed by a detailed protocol and a discussion of the underlying chemical principles.

Spectroscopic data of (4-Amino-2,5-dichlorophenyl)acetic acid

Spectroscopic Elucidation and Analytical Validation of (4-Amino-2,5-dichlorophenyl)acetic Acid: A Core Intermediate in VLA-4 Antagonist Development

The Chemical and Biological Context

In the landscape of modern drug development, the precision of synthetic intermediates dictates the efficacy and safety of the final Active Pharmaceutical Ingredient (API). (4-Amino-2,5-dichlorophenyl)acetic acid (CAS: 224648-18-4) is a critical structural building block in the synthesis of Very-Late-Antigen-4 (VLA-4) antagonists[1].

VLA-4 (α4β1 integrin) is a cellular adhesion molecule expressed on the surface of leukocytes. It facilitates the migration of these immune cells across the blood-brain barrier and into inflamed tissues by binding to the Vascular Cell Adhesion Molecule-1 (VCAM-1)[2]. Pathological overactivity of this pathway is a hallmark of severe autoimmune and allergic inflammatory diseases, including multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE)[3]. By utilizing (4-Amino-2,5-dichlorophenyl)acetic acid as a precursor, medicinal chemists can synthesize potent small-molecule VLA-4 antagonists that disrupt this integrin-ligand interaction, thereby halting the cycle of chronic inflammation[2].

As a Senior Application Scientist, I approach the characterization of this intermediate not merely as a routine QA/QC step, but as a fundamental requirement for downstream success. The presence of two chlorine atoms and an amino group on the phenyl ring makes the regiochemistry highly susceptible to isomeric impurities during the reduction of its precursor, 2,5-dichloro-4-nitrophenylacetic acid[1]. Therefore, a multi-modal, self-validating spectroscopic approach is mandatory.

Structural Elucidation Strategy & Causality

To establish a definitive structural profile, we must employ orthogonal analytical techniques. Each method is chosen based on specific chemical causalities:

-

Nuclear Magnetic Resonance (NMR): Used to confirm the para-relationship of the two aromatic protons. The electron-donating amine and electron-withdrawing halogens create distinct shielding environments, allowing us to map the backbone connectivity.

-

High-Resolution Mass Spectrometry (LC-HRMS): Essential for validating the di-chloro substitution. Chlorine's unique natural isotopic distribution (³⁵Cl and ³⁷Cl in a ~3:1 ratio) produces a highly specific A / A+2 / A+4 isotopic signature that serves as an internal validation of the molecular formula.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Utilized to confirm the successful reduction of the nitro group to a primary amine, while ensuring the carboxylic acid moiety remains intact.

Caption: Workflow demonstrating the synthesis of the VLA-4 intermediate and its orthogonal QA/QC validation.

Spectroscopic Data Analysis

¹H and ¹³C NMR Data

The ¹H NMR spectrum provides definitive proof of the regiochemistry. Because the compound contains both a basic amine and an acidic carboxyl group, it can exhibit zwitterionic behavior, leading to poor solubility in non-polar solvents like CDCl₃. Therefore, Methanol-d₄ (CD₃OD) is the solvent of choice. It disrupts intermolecular hydrogen bonding, yielding sharp, highly resolved peaks[1].

Table 1: ¹H NMR Data (400 MHz, CD₃OD) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Rationale |

|---|---|---|---|---|

| 7.17 | Singlet (s) | 1H | Aromatic H-6 | Deshielded by the adjacent electronegative Cl atom and the mildly electron-withdrawing acetic acid moiety. |

| 6.84 | Singlet (s) | 1H | Aromatic H-3 | Shielded by the strong electron-donating resonance effect (+M) of the ortho-amino (-NH₂) group, shifting it upfield. |

| 4.88 | Broad singlet (brs) | 1H | HOD / Exchange | Represents the rapid exchange of labile -NH₂ and -COOH protons with the deuterated solvent (CD₃OD). |

| 3.59 | Singlet (s) | 2H | Aliphatic -CH₂- | Isolated methylene group between the aromatic ring and the carbonyl carbon; no adjacent protons to couple with. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CD₃OD)

| Chemical Shift (δ, ppm) | Assignment | Causality / Mechanistic Rationale |

|---|---|---|

| ~174.0 | C=O (Carboxyl) | Highly deshielded carbonyl carbon of the acetic acid group. |

| ~143.5 | C-4 (Ar-NH₂) | Deshielded by the electronegative nitrogen atom directly attached to the ring. |

| ~131.0, ~116.5 | C-6, C-3 (Ar-H) | C-6 is deshielded by Cl; C-3 is strongly shielded by the ortho +M effect of the amine. |

| ~125.0, ~120.0 | C-2, C-5 (Ar-Cl) | Quaternary carbons attached to the heavy, electronegative chlorine atoms. |

| ~38.5 | -CH₂- (Aliphatic)| Typical shift for a methylene carbon flanked by an aromatic ring and a carbonyl. |

High-Resolution Mass Spectrometry (HRMS)

For LC-HRMS, Electrospray Ionization in Negative Mode (ESI-) is selected. The carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ anion. The two electron-withdrawing chlorine atoms further stabilize this conjugate base via inductive effects, ensuring massive signal intensity without unwanted in-source fragmentation.

Table 3: HRMS Data (ESI-TOF, Negative Ion Mode)

| Ion Species | Theoretical m/z | Relative Abundance | Diagnostic Value |

|---|---|---|---|

| [M-H]⁻ (³⁵Cl₂) | 217.9781 | 100% (Base Peak) | Confirms the exact monoisotopic mass of the deprotonated molecule. |

| [M-H]⁻ (³⁵Cl³⁷Cl) | 219.9751 | ~65% | Validates the presence of exactly two chlorine atoms (A+2 isotope). |

| [M-H]⁻ (³⁷Cl₂) | 221.9722 | ~11% | Confirms the A+4 isotopic signature of a dichloro-aromatic system. |

FT-IR Spectroscopy

Table 4: Key FT-IR Bands (ATR, Solid State)

| Wavenumber (cm⁻¹) | Vibration Type | Diagnostic Value |

|---|---|---|

| ~3450, ~3350 | N-H Stretch (Doublet) | Confirms the presence of a primary amine (symmetric and asymmetric stretches). |

| ~3200 – 2500 | O-H Stretch (Broad) | Characteristic of the strongly hydrogen-bonded carboxylic acid dimer. |

| ~1710 | C=O Stretch (Strong) | Confirms the carbonyl group of the acetic acid moiety. |

| ~1050 | C-Cl Stretch | Indicates aromatic halogenation. |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the output of one step inherently verifies the assumptions of the previous step.

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Selection: Weigh exactly 10.0 mg of the intermediate and dissolve in 0.6 mL of CD₃OD. Causality: CD₃OD ensures complete dissolution of the zwitterionic-like compound, preventing peak broadening associated with aggregation in CDCl₃.

-

Acquisition: Acquire the ¹H spectrum at 400 MHz with a minimum of 16 scans. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the isolated methylene protons.

-

Self-Validation: Integrate the aliphatic singlet at δ 3.59 to exactly 2.00. The two aromatic singlets (δ 7.17 and 6.84) must subsequently integrate to 1.00 ± 0.05 each. If they do not, it indicates either co-eluting impurities or incomplete reduction of the nitro precursor.

Protocol 2: LC-HRMS Isotopic Profiling

-

Sample Prep: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

-

Ionization: Inject 2 µL into the ESI source operating in negative mode. Causality: While formic acid is typically used for positive mode, its presence in low concentrations helps maintain sharp chromatographic peak shapes, while the inherent acidity of the analyte still allows dominant [M-H]⁻ formation in the source.

-

Self-Validation: Extract the ion chromatogram for m/z 217.97. The system is self-validated by overlaying the theoretical theoretical di-chloro isotopic distribution (100 : 65 : 11) over the observed mass spectrum. A deviation of >5% in relative abundance indicates halogen scrambling or a mono-dechlorinated impurity.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

-

Analysis: Place 2-3 mg of the raw crystalline powder directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.

-

Causality: ATR requires zero sample preparation (e.g., no KBr pellet pressing). This preserves the native crystalline polymorphic state of the intermediate, which is crucial for batch-to-batch consistency in pharmaceutical manufacturing.

-

Self-Validation: The absence of a strong asymmetric stretching band near 1530 cm⁻¹ and symmetric stretch near 1350 cm⁻¹ (characteristic of the -NO₂ group) definitively validates that the catalytic reduction step was 100% successful.

Caption: Logical decision tree for the self-validating spectroscopic integration of the intermediate.

Conclusion

The rigorous spectroscopic characterization of (4-Amino-2,5-dichlorophenyl)acetic acid is not merely an analytical formality; it is the gateway to synthesizing safe and effective VLA-4 antagonists. By combining the regiochemical mapping of ¹H NMR, the isotopic precision of LC-HRMS, and the functional group verification of FT-IR, researchers can establish a closed-loop, self-validating analytical framework. This ensures that downstream amidation steps proceed with high fidelity, ultimately accelerating the development of therapeutics for severe autoimmune and inflammatory conditions.

References

- Process for producing phenylacetic acid derivative Google P

- Early Treatment with Anti-VLA-4 mAb Can Prevent the Infiltration and/or Development of Pathogenic CD11b+CD4+ T Cells in the CNS during Progressive EAE PLOS One

- Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applic

Sources

- 1. EP1698611A1 - Process for producing phenylacetic acid derivative - Google Patents [patents.google.com]

- 2. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications [mdpi.com]

- 3. Early Treatment with Anti-VLA-4 mAb Can Prevent the Infiltration and/or Development of Pathogenic CD11b+CD4+ T Cells in the CNS during Progressive EAE | PLOS One [journals.plos.org]

An In-depth Technical Guide to (4-Amino-2,5-dichlorophenyl)acetic acid: Synthesis, Characterization, and Prospective Biological Evaluation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-2,5-dichlorophenyl)acetic acid is a structurally distinct small molecule with potential for further investigation in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical properties, proposes synthetic routes, and outlines a detailed experimental framework for the evaluation of its biological activity. Drawing parallels with structurally related compounds, we explore its potential as a modulator of biological pathways and provide robust protocols for its characterization and screening.

Introduction: Unveiling a Candidate Molecule

The landscape of drug discovery and agrochemical development is in constant pursuit of novel molecular scaffolds. (4-Amino-2,5-dichlorophenyl)acetic acid presents an intriguing, yet largely unexplored, chemical entity. Its structure, featuring a dichlorinated phenyl ring coupled with an aminophenylacetic acid moiety, suggests a potential for diverse biological interactions. The presence of chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and unlock the therapeutic or agrochemical potential of this compound.

Physicochemical & Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its development. The properties of (4-Amino-2,5-dichlorophenyl)acetic acid are summarized below, based on available data and theoretical predictions.[2]

| Property | Value | Source |

| IUPAC Name | (4-amino-2,5-dichlorophenyl)acetic acid | PubChem[2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | PubChem[2] |

| Molecular Weight | 220.05 g/mol | PubChem[2] |

| Predicted LogP | 2.1 | PubChem[2] |

| Predicted Water Solubility | 1.83 g/L | PubChem[2] |

| Predicted pKa (Acidic) | 4.13 | PubChem[2] |

| Predicted pKa (Basic) | 3.25 | PubChem[2] |

Note: Most properties are computationally predicted and await experimental verification.

Spectroscopic Characterization Workflow

Accurate structural elucidation is paramount. The following workflow outlines the key spectroscopic techniques for the characterization of synthesized (4-Amino-2,5-dichlorophenyl)acetic acid.

Caption: Workflow for Spectroscopic Characterization.

Proposed Synthetic Pathways

Pathway 1: From 2,5-Dichloroaniline

This multi-step synthesis begins with a common starting material and builds the acetic acid side chain.

Caption: Proposed Synthesis from 2,5-Dichloroaniline.

Pathway 2: Palladium-Catalyzed Carbonylation

This approach leverages a modern and efficient method for introducing the carboxylic acid moiety.[3][4][5]

Caption: Palladium-Catalyzed Carbonylation Route.

Postulated Biological Activities & Mechanistic Parallels

The structural features of (4-Amino-2,5-dichlorophenyl)acetic acid suggest several avenues for biological investigation.

Auxin-like Activity and Herbicidal Potential

The molecule shares structural similarities with auxin herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[6][7][8] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[9][10][11][12][13] The dichlorinated phenyl ring is a common feature in this class of herbicides.[14]

Hypothesized Mechanism of Action (Auxin-like):

-

Perception: The compound may bind to auxin receptors, such as the TIR1/AFB F-box proteins.[9][11][13]

-

Signal Transduction: This binding could trigger the degradation of Aux/IAA transcriptional repressors.[9][13]

-

Gene Expression: The degradation of repressors would lead to the overexpression of auxin-responsive genes.[9][13]

-

Physiological Effects: Overexpression of these genes can lead to an overproduction of ethylene and abscisic acid, resulting in epinasty, tissue swelling, and ultimately, plant death.[9][13]

Caption: Hypothesized Auxin-like Mechanism of Action.

Potential as a Pharmaceutical Scaffold

Phenylacetic acid derivatives are prevalent in medicine, exhibiting a wide range of activities.[15][16][17][18][19][20][21] The aminophenylacetic acid moiety, in particular, is a known pharmacophore. For instance, 4-aminophenylacetic acid has been identified as an inhibitor of the epithelial peptide transporter PepT1.[18] Furthermore, dichlorophenyl groups are found in various drugs, including the anti-inflammatory agent diclofenac and the antidepressant sertraline.[1]

Proposed Experimental Evaluation Framework

A systematic evaluation is necessary to determine the biological profile of (4-Amino-2,5-dichlorophenyl)acetic acid.

In Vitro Cytotoxicity Screening

This initial step is crucial for assessing the compound's general toxicity and for identifying potential therapeutic windows.[22][23][24]

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[25]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[26]

-

Compound Treatment: Prepare serial dilutions of (4-Amino-2,5-dichlorophenyl)acetic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[26]

Data Presentation:

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | |

| 48 | ||

| 72 | ||

| MCF-7 | 24 | |

| 48 | ||

| 72 | ||

| HEK293 | 24 | |

| 48 | ||

| 72 |

In Vitro Drug Metabolism and Safety Testing

Understanding the metabolic fate of a new chemical entity is a critical aspect of drug development.[27][28][29][30][31]

Protocol: Metabolic Stability in Human Liver Microsomes

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), (4-Amino-2,5-dichlorophenyl)acetic acid (e.g., 1 µM), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes, then add NADPH to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion and Future Directions

(4-Amino-2,5-dichlorophenyl)acetic acid represents a molecule with untapped potential. This guide has provided a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed auxin-like activity warrants investigation in the context of herbicide development, while its structural similarity to known pharmacophores suggests that it could be a valuable scaffold in medicinal chemistry. The experimental protocols outlined herein provide a clear path forward for elucidating the bioactivity of this compound and paving the way for its potential application in drug discovery or agrochemical innovation.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from [Link]

-

Pazmiño, D. M., Pincay, J. O., & Solarte, D. A. (2021). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Ciência Rural, 51(8). Retrieved from [Link]

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from [Link]

-

Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cellular and Molecular Pharmacology, 8, 238. Retrieved from [Link]

-

Purdue University. (n.d.). Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. Retrieved from [Link]

-

IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

-

Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 2(5), 416-418. Retrieved from [Link]

-

Bio-Rad. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of phenylacetic acid derivatives. [Image]. Retrieved from [Link]

-

Adapa, S. R., & Prasad, C. S. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-64. Retrieved from [Link]

-

ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

PubChem. (n.d.). (4-Amino-2,5-dichlorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wrighton, S. A., & Ring, B. J. (1994). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 22(3), 355-365. Retrieved from [Link]

-

Biftu, T., et al. (2012). Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & medicinal chemistry letters, 22(1), 691-695. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Samsonowicz, M. (2014). Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 118, 1086-1097. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Value: 4-Aminophenylacetic Acid in Peptide and Bioconjugation Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. Retrieved from [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

-

PharmaWeek.com. (n.d.). Advances in Drug Metabolism & Safety Testing. Retrieved from [Link]

-

Sadowska, K., et al. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Materials, 18(7), 1680. Retrieved from [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(4), 101741. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Meng, Y., Gnanamani, E., & Zare, R. N. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society, 145(14), 7724-7728. Retrieved from [Link]

-

Meng, Y., Gnanamani, E., & Zare, R. N. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Journal of the American Chemical Society, 145(14), 7724-7728. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

-

Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta pharmaceutica, 56(3), 273-284. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Retrieved from [Link]

-

Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta pharmaceutica, 56(3), 273-284. Retrieved from [Link]

-

ResearchGate. (n.d.). EI mass spectra of phenylacetic acid. [Image]. Retrieved from [Link]

- Google Patents. (n.d.). EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation.

-

NIST. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

-

Mohammed, M. A., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European journal of pharmaceutical sciences, 65, 1-9. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Amino-2,5-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 23110558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 8. deq.mt.gov [deq.mt.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. scielo.br [scielo.br]

- 11. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]

- 22. omicsonline.org [omicsonline.org]

- 23. Role of Cytotoxicity Experiments in Pharmaceutical Development | IntechOpen [intechopen.com]

- 24. opentrons.com [opentrons.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. fda.gov [fda.gov]

- 28. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. bioivt.com [bioivt.com]

- 30. Advances in Drug Metabolism & Safety Testing [pharmaweek.com]

- 31. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Development of Novel Aminophenylacetic Acid Derivatives: From Broad-Spectrum NSAIDs to Targeted Therapeutics

Introduction: The Aminophenylacetic Acid Scaffold

The aminophenylacetic acid structural motif is a highly versatile pharmacophore in medicinal chemistry. Historically recognized as the core scaffold for classic non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, this chemical class has undergone extensive evolution. Modern drug discovery programs have leveraged the aminophenylacetic acid backbone to develop highly selective cyclooxygenase-2 (COX-2) inhibitors, targeted anticancer agents, and novel antimicrobial compounds[1].

As a Senior Application Scientist, I approach the optimization of these derivatives not merely as an exercise in synthetic substitution, but as a rational design process governed by structural biology, thermodynamic stability, and enzymatic causality. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, pharmacological profiling, and self-validating synthetic protocols required to discover and develop novel aminophenylacetic acid derivatives.

Mechanistic Causality: Structural Basis for Target Selectivity

The primary mechanism of action for aryl- and aminophenylacetic acid derivatives in inflammatory diseases is the inhibition of the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.

The COX-1 vs. COX-2 Paradigm

The challenge with first-generation aminophenylacetic acid derivatives (e.g., diclofenac) is their dual inhibition of both COX-1 (constitutive, responsible for gastrointestinal cytoprotection) and COX-2 (inducible, responsible for inflammation)[2].

To achieve COX-2 selectivity, medicinal chemists exploit a subtle but critical topological difference in the enzyme active sites. At position 523, COX-1 contains a bulky isoleucine (Ile523), whereas COX-2 contains a smaller valine (Val523)[2]. This single amino acid substitution opens a secondary, hydrophobic "side pocket" in the COX-2 enzyme. By introducing specific steric bulk—such as a 5-alkyl substitution on the phenylacetic acid ring (seen in lumiracoxib analogs)—the derivative can wedge into the COX-2 side pocket while being sterically excluded from the COX-1 active site[3].

Caption: Mechanistic pathway of COX-1/COX-2 enzymes and the structural basis for selective inhibition.

Pharmacological Profiling & Quantitative Data

The efficacy of structural modifications is validated through in vitro enzymatic assays. The table below summarizes the pharmacological profiles of classic NSAIDs versus optimized aminophenylacetic acid derivatives, highlighting the shift in IC₅₀ values that dictates therapeutic safety windows.

| Compound Class / Drug | Structural Characteristic | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ketoprofen (Reference) | Propionic acid derivative | 0.002 | 0.026 | ~0.07 (COX-1 selective)[4] |

| Indomethacin (Reference) | Indole-acetic acid derivative | 0.018 | 0.026 | ~0.69 (Non-selective)[5] |

| Diclofenac | 2-(2,6-dichloroanilino)phenylacetic acid | ~0.075 | ~0.038 | ~2.0 (Slight COX-2 preference) |

| 5-Ethyl-Derivative | 5-ethyl-2-arylaminophenylacetic acid | > 30.0 | 0.130 | > 230 (Highly COX-2 selective)[2] |

| 5-Methyl-Derivative | 5-methyl-2-arylaminophenylacetic acid | > 30.0 | 0.007 | > 4200 (Highly COX-2 selective)[2] |

Data Interpretation: The introduction of a 5-alkyl group (ethyl or methyl) on the aminophenylacetic acid core fundamentally abolishes COX-1 affinity (IC₅₀ > 30 µM) while maintaining or enhancing sub-micromolar potency against COX-2[2].

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, synthetic workflows must be designed as self-validating systems where the completion of each step is visually or analytically verifiable. Below are two critical protocols for synthesizing aminophenylacetic acid derivatives.

Protocol A: Synthesis of 4-Aminophenylacetic Acid (4-APAA) via Reduction

4-APAA is a critical peptide-mimic intermediate used in the synthesis of antimicrobial heterocyclic compounds[1]. The reduction of 4-nitrophenylacetic acid must be carefully controlled to prevent the decarboxylation of the acetic acid moiety.

Step-by-Step Methodology:

-

Reaction Setup: Charge a reactor with 4-nitrophenylacetic acid, distilled water, and glacial acetic acid. Begin mechanical stirring and heat the mixture to 90–95°C[6].

-

Electron Transfer Reduction: Add iron (Fe) powder in small, controlled portions.

-

Causality: Iron in acetic acid provides a mild, single-electron transfer environment. Stepwise addition controls the exothermic nature of the dissolving metal reduction, preventing thermal degradation of the substrate.

-

-

Reflux: Maintain reflux for exactly 2 hours to ensure complete conversion.

-

Quenching & Iron Removal: Cool the reaction mixture to 40–50°C. Slowly add sodium carbonate (Na₂CO₃) until the solution reaches pH 9.

-

Causality: Adjusting to pH 9 precipitates the oxidized iron species (Fe²⁺/Fe³⁺) as insoluble hydroxides and carbonates, allowing for clean removal via vacuum filtration[6].

-

-

Isoelectric Precipitation: Take the clarified filtrate and slowly titrate with acetic acid until the pH reaches exactly 4.

-

Causality: pH 4 is the isoelectric point of 4-aminophenylacetic acid. At this pH, the zwitterionic form dominates, minimizing aqueous solubility and driving the thermodynamic precipitation of the product[6].

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Expected yield is ~95%[6].

Protocol B: Synthesis of 5-Alkyl-2-Arylaminophenylacetic Acids (COX-2 Inhibitors)

This workflow generates highly selective COX-2 inhibitors by coupling an aniline derivative to a functionalized phenylacetic acid core[3].

Caption: Modular synthetic workflow for the generation of 5-alkyl-2-arylaminophenylacetic acid derivatives.

Step-by-Step Methodology:

-

Diazotization: React 5-alkyl-2-aminophenylacetic acid with sodium nitrite (NaNO₂) in aqueous HCl at 0–5°C. The self-validating visual cue is the dissolution of the starting material into a clear diazonium salt solution.

-

Iodination: Slowly add potassium iodide (KI). The evolution of nitrogen gas (N₂ bubbles) confirms the displacement of the diazonium group, yielding 5-alkyl-2-iodophenylacetic acid[2].

-

Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) using standard Fischer esterification to prevent side reactions during the subsequent metal-catalyzed coupling[2].

-

Ullmann-Type Coupling: React the esterified intermediate with an ortho-substituted aniline (e.g., 2,6-dichloroaniline) in the presence of a copper catalyst and a mild base (e.g., K₂CO₃) at elevated temperatures (120°C).

-

Causality: The copper catalyst facilitates the oxidative addition into the C-I bond, followed by reductive elimination to form the crucial diphenylamine C-N bridge[3].

-

-

Deprotection: Saponify the resulting ester using aqueous NaOH, followed by acidification with HCl to precipitate the final 5-alkyl-2-arylaminophenylacetic acid derivative[3].

Emerging Applications: Antimicrobial and Anticancer Derivatives

Beyond inflammation, the aminophenylacetic acid scaffold is being aggressively repurposed. Condensation of 4-aminophenylacetic acid with phthalic anhydride yields (dioxoisoindolin-2-yl)phenylacetic acid intermediates[1]. These intermediates are subsequently converted into acid chlorides and reacted with various aromatic amines to produce novel heterocyclic amides.

Recent antimicrobial screenings demonstrate that these specific 4-APAA derivatives exhibit promising disruptive activity against both Gram-positive and Gram-negative bacterial membranes, positioning them as valuable lead compounds in the fight against antibiotic resistance[1]. Furthermore, cyclization of ortho-aminophenylacetic acid derivatives using hydrazine hydrate under catalyst-free conditions yields substituted oxindoles, a structural class heavily investigated for kinase inhibition and anticancer properties[7].

Conclusion

The discovery of novel aminophenylacetic acid derivatives requires a rigorous synthesis of structural biology and organic chemistry. By understanding the causality behind enzymatic active sites—such as the Val523 pocket in COX-2—and employing highly controlled, self-validating synthetic protocols, researchers can continue to unlock the therapeutic potential of this versatile scaffold. Whether designing the next generation of non-ulcerogenic NSAIDs or pioneering novel antimicrobial agents, the principles of rational drug design remain the cornerstone of successful pharmaceutical development.

References

- Bedair, A. H., et al. "Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity." Acta Pharmaceutica, 2006.

- ChemicalBook. "4-Aminophenylacetic acid | 1197-55-3." ChemicalBook, Accessed March 2026.

- Probes & Drugs. "KETOPROFEN (PD001443).

- Probes & Drugs. "INDOMETHACIN (PD002292).

- Carter, J. S., et al. "US6291523B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives.

- Carter, J. S., et al. "EP1007505B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives.

- ResearchGate. "Catalyst-Free One-Pot Tandem Reduction of Oxo and Ene/Yne Functionalities by Hydrazine: Synthesis of Substituted Oxindoles from Isatins.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. EP1007505B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives - Google Patents [patents.google.com]

- 3. US6291523B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives - Google Patents [patents.google.com]

- 4. KETOPROFEN (PD001443, DKYWVDODHFEZIM-UHFFFAOYSA-N) [probes-drugs.org]

- 5. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

- 6. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Structural Imperative: Structure-Activity Relationships of Dichlorophenylacetic Acids

An in-depth technical analysis of the structure-activity relationships (SAR) governing dichlorophenylacetic acids, focusing on their pharmacological mechanisms, agrochemical applications, and synthetic workflows.

As a Senior Application Scientist, I often emphasize to drug development teams that a molecule’s 3D geometry is just as critical as its elemental composition. The dichlorophenylacetic acid scaffold is a masterclass in this principle. By simply altering the positions of two chlorine atoms on a phenyl ring, we fundamentally shift the molecule's electronic distribution, lipophilicity, and steric conformation. This structural pivot dictates whether the molecule acts as a potent anti-inflammatory drug, a neuropharmacological antagonist, or an agrochemical herbicide.

This whitepaper deconstructs the structure-activity relationship (SAR) of dichlorophenylacetic acids, exploring the causality behind their target selectivity and providing self-validating protocols for their synthesis and evaluation.

The Conformational Lock: Diclofenac and COX Inhibition

The most prominent pharmacological application of the dichlorophenylacetic acid moiety is found in non-steroidal anti-inflammatory drugs (NSAIDs), specifically diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid) and its evolutionary successor, lumiracoxib.

The Role of Ortho-Chloro Steric Hindrance

The defining feature of diclofenac is the 2,6-dichloro substitution on the aniline ring. These two ortho-chloro groups are not merely lipophilic anchors; they are structural enforcers [1]. The bulky chlorine atoms clash sterically with the protons of the adjacent phenylacetic acid ring. This severe steric hindrance prevents the two aromatic rings from adopting a coplanar arrangement, forcing a highly specific, twisted dihedral angle.

This "conformational lock" is the absolute prerequisite for the drug's binding affinity. Without the twist induced by the 2,6-dichloro groups, the molecule cannot properly orient itself within the cyclooxygenase (COX) active site [1].

Inverted Binding in the COX-2 Active Site

Most traditional NSAIDs (e.g., flurbiprofen) bind to COX enzymes with their carboxylate groups coordinated to Arg-120 at the entrance of the active site. Dichlorophenylacetic acid derivatives break this rule.

Crystallographic studies reveal that diclofenac binds in a unique inverted orientation within the COX-2 channel [2]. The carboxylate group bypasses Arg-120 and instead forms critical hydrogen bonds with Ser-530 and Tyr-385 at the very top of the active site. Meanwhile, the lipophilic 2,6-dichlorophenyl group projects downward, forming extensive van der Waals interactions with hydrophobic residues like Val-523 (in COX-2) or Ile-523 (in COX-1) [2].

Evolution to COX-2 Selectivity: The Lumiracoxib Paradigm

While diclofenac inhibits both COX-1 and COX-2, chronic COX-1 inhibition leads to gastrointestinal toxicity. To achieve COX-2 selectivity, medicinal chemists modified the dichlorophenylacetic acid SAR to create lumiracoxib.

-

Halogen Exchange: One ortho-chlorine was replaced with a fluorine (2-chloro-6-fluoro substitution). Fluorine maintains the necessary electronegativity and inductive effects but reduces the steric bulk slightly, allowing for a more nuanced fit into the COX-2 side pocket [4].

-

Methylation: The addition of a 5'-methyl group on the phenylacetic acid ring significantly increased the potency and substrate-selective inhibition of COX-2, exploiting the slightly larger volume of the COX-2 active site compared to COX-1 [4].

Conformational lock mechanism of dichlorophenylacetic acids in COX-2 inhibition.

Agrochemical SAR: The Auxin Mimics

Beyond human pharmacology, the positioning of the chlorine atoms on the phenylacetic acid ring dictates agrochemical efficacy.

In the realm of synthetic auxins (plant hormones), 2,4-Dichlorophenoxyacetic acid (2,4-D) is a potent herbicide. It mimics natural indole-3-acetic acid (IAA), binding to the TIR1/AFB-Aux/IAA co-receptor complex to promote uncontrolled, unsustainable plant growth [3].

However, its isomer, 2,6-dichlorophenylacetic acid , exhibits significantly weaker auxin activity. SAR studies validate that a halogen at the 4-position of the aromatic ring is critical for high auxinic activity [3]. The 2,6-substitution pattern fails to engage the TIR1/AFB receptor pocket effectively, demonstrating that the biological target for these isomers is exquisitely sensitive to the spatial arrangement of the halogens [3].

Emerging Scaffolds: Neuropharmacology

The 3,4-dichlorophenylacetic acid isomer has emerged as a privileged scaffold in neuropharmacology. The 3,4-dichloro substitution provides a dense, lipophilic bulk that is ideal for occupying deep allosteric pockets in central nervous system (CNS) receptors.

For example, 3,4-dichlorophenylacetic acid derivatives have been successfully utilized to synthesize potent amide-based allosteric antagonists for NMDA receptors (specifically targeting the NR1A/NR2B subunits) [5]. The rigid, electron-withdrawing nature of the 3,4-dichlorophenyl group enhances the metabolic stability of the antagonist while maximizing hydrophobic contacts within the receptor's allosteric site [5].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship data across different dichlorophenylacetic acid isomers and derivatives.

| Compound / Scaffold | Halogen Position | Primary Target | Biological Activity / IC50 | Key Structural SAR Feature |

| Diclofenac | 2,6-dichloro | COX-1 / COX-2 | ~1.5 µM (Non-selective) | Ortho-chlorines force dihedral twist for inverted COX binding. |

| Lumiracoxib | 2-chloro-6-fluoro | COX-2 | ~0.14 µM (Selective) | F-substitution and 5'-methyl group optimize COX-2 side-pocket fit. |

| 2,4-D | 2,4-dichloro | TIR1/AFB (Auxin) | High Herbicidal Activity | 4-chloro substitution is mandatory for receptor engagement. |

| 2,6-Dichlorophenylacetic acid | 2,6-dichloro | TIR1/AFB (Auxin) | Weak/Negligible | Lack of 4-chloro prevents auxin mimicry. |

| NMDA Antagonists | 3,4-dichloro | NR1A/NR2B | Sub-micromolar | 3,4-bulk occupies deep lipophilic allosteric sites. |

Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol utilizes a classic Ullmann coupling, while the biochemical assay includes a Z'-factor calculation to validate assay robustness.

Step-by-Step Synthesis of Diclofenac (2,6-Dichlorophenylacetic Acid Derivative)

Causality Note: The Ullmann coupling is chosen over Buchwald-Hartwig amination here due to the extreme steric hindrance of the 2,6-dichloroaniline, which often poisons standard palladium catalysts.

-

Ullmann Condensation: React 2-chlorobenzoic acid with 2,6-dichloroaniline in the presence of a strong base (NaOH) and a copper catalyst (Cu powder) at elevated temperatures (150°C) to produce N-(2,6-dichlorophenyl)anthranilic acid [1].

-

Reduction: Treat the resulting carboxylic acid with Lithium Aluminum Hydride ( LiAlH4 ) in anhydrous THF at 0°C to reduce it to 2-[(2,6-dichlorophenyl)-amino]-benzyl alcohol [1].

-

Chlorination: React the benzyl alcohol with thionyl chloride ( SOCl2 ) in dichloromethane to yield the corresponding benzyl chloride [1].

-

Cyanation: Perform a nucleophilic substitution by refluxing the benzyl chloride with sodium cyanide (NaCN) in aqueous ethanol to form the benzyl cyanide intermediate [1].

-

Hydrolysis: Hydrolyze the cyanide intermediate using concentrated HCl under reflux to yield the final 2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid (Diclofenac) [1].

Step-by-step synthetic workflow for diclofenac, a primary derivative.

Self-Validating In Vitro COX-2 Inhibition Assay

Causality Note: Arachidonic acid must be used at a concentration near its Km (~0.5 µM) to ensure that competitive inhibitors (like dichlorophenylacetic acids) are accurately characterized without substrate outcompetition.

-

Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin and 1 mM phenol). Hematin is required as a cofactor for the peroxidase activity of COX.

-

Enzyme Incubation: Pre-incubate 0.5 U of human recombinant COX-2 enzyme with varying concentrations of the dichlorophenylacetic acid derivative (0.1 nM to 10 µM) in assay buffer for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to a final concentration of 0.5 µM. Incubate for exactly 2 minutes at 37°C.

-

Termination & Readout: Terminate the reaction by adding 1M HCl. Quantify the production of Prostaglandin E2 ( PGE2 ) using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay or EIA kit.

-

System Validation (Z'-Factor): Calculate the Z'-factor using the positive control (10 µM Lumiracoxib, 100% inhibition) and negative control (vehicle only, 0% inhibition). The assay is only deemed valid if Z′≥0.6 , ensuring the signal-to-noise ratio is sufficient to trust the generated IC50 curves.

References

-

GPAT India. "DICLOFENAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." GPAT India. Available at:[Link]

-

Rouzer, C. A., & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition." Chemical Reviews, ACS Publications. Available at:[Link]

-

Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, NIH. Available at:[Link]

-

Kawamoto, H., et al. "Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors." Bioorganic & Medicinal Chemistry, NIH. Available at:[Link]

The Versatile Scaffold: Potential Applications of Substituted Phenylacetic Acids in Drug Development and Chemical Synthesis

Executive Summary

Substituted phenylacetic acids (PAAs) represent a privileged structural motif in medicinal chemistry and organic synthesis. Characterized by an aromatic ring linked to a carboxylic acid via a methylene bridge, the PAA scaffold offers highly tunable physicochemical properties. As a Senior Application Scientist, I have structured this technical whitepaper to explore the mechanistic causality behind PAA applications—ranging from prodrug design in ophthalmology to targeted antineoplastic agents—and to provide validated, step-by-step protocols for their advanced chemical functionalization and biological evaluation.

Pharmaceutical Applications: Engineering Pharmacokinetics and Target Affinity

Ophthalmic NSAIDs: The Prodrug Trapping Mechanism

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and bromfenac are direct derivatives of phenylacetic acid. The free carboxylic acid moiety is mechanistically essential, as it forms a critical salt bridge with the Arg120 residue within the cyclooxygenase (COX) active site, thereby inhibiting prostaglandin synthesis[1].

The Causality of Prodrug Design: At physiological pH (7.4), the carboxylic acid group of standard PAAs (pKa ~4.0) is almost entirely ionized. This negative charge severely restricts transcellular diffusion across the highly lipophilic corneal epithelium, limiting ocular bioavailability. To circumvent this, the drug nepafenac was developed as a neutral amide prodrug of the PAA derivative amfenac. By masking the ionizable acid, the partition coefficient is drastically increased, allowing rapid corneal penetration. Once the molecule enters the aqueous humor, intraocular hydrolases cleave the amide bond, yielding the active amfenac. This localized activation traps the ionized, active NSAID near the ciliary body, maximizing COX inhibition while minimizing systemic exposure[1].

Fig 1. Prodrug activation pathway of nepafenac to amfenac for COX inhibition.

Oncology: Targeted Kinase Inhibition and Receptor Modulation

Beyond inflammation, PAA derivatives exhibit potent antineoplastic properties. Simple derivatives like phenylacetate modulate early estrogen-mediated events in MCF-7 breast cancer cells, downregulating c-myc and inhibiting tumor growth[2].

More complex hybrid molecules leverage the PAA moiety to target the Vascular Endothelial Growth Factor Receptor (VEGFR). Recent structure-activity relationship (SAR) studies demonstrate that attaching a 1,3,4-oxadiazole-quinazoline core to a substituted PAA moiety creates potent VEGFR inhibitors. The substitution pattern on the PAA ring dictates binding affinity: a 3,4-dimethoxy substitution (Compound 4j) optimizes electron density and steric bulk to perfectly occupy the hydrophobic pocket of the VEGFR active site, significantly outperforming unsubstituted analogs[3].

Table 1: Comparative Anticancer Activity (IC50) of Synthesized PAA-Quinazoline Derivatives Data adapted from in vitro anti-proliferation assays against human cancer cell lines[3].

| Compound | PAA Substitution Pattern | MCF-7 (µM) | A549 (µM) | HeLa (µM) |

| Compound 4a | Unsubstituted | 16.23 | >20.0 | >20.0 |

| Compound 4j | 3,4-dimethoxy | 0.23 | 0.38 | 0.32 |

| Tivozanib | Positive Control | 0.38 | 0.62 | 0.34 |

Advanced Chemical Synthesis: Functionalizing the PAA Scaffold

Orthogonal Selectivity in C-H Olefination

Functionalizing the unactivated aliphatic C-H bonds of PAAs is historically challenging due to the lack of adjacent π -systems. Standard palladium-catalyzed cross-couplings typically yield linear Heck-type products.

The Causality of Chelation-Assisted Activation: By coupling the PAA with an 8-aminoquinoline directing group, chemists can force orthogonal selectivity. The bidentate N,N-coordination tightly binds the Pd(II) center, forming a rigid, stable palladacycle that drastically lowers the activation energy for C-H cleavage. When reacted with α,β -unsaturated carboxylic acids, the extreme steric hindrance of the palladacycle prevents standard β -hydride elimination, forcing the incoming olefin to insert in a branched fashion[4].

Fig 2. Workflow for Pd-catalyzed branched selective C-H olefination of PAAs.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating necessary internal controls.

Protocol 1: Pd-Catalyzed Branched Selective C-H Olefination of PAAs

Objective: Synthesize branched vinylarenes from α -substituted PAAs.

-

Substrate Preparation: In an oven-dried Schlenk tube, combine the 8-aminoquinoline-coupled α -substituted phenylacetic acid (0.2 mmol) and the α,β -unsaturated carboxylic acid (e.g., 2-octenoic acid, 0.4 mmol).

-

Catalyst & Oxidant Loading: Add Pd(OAc)₂ (10 mol%, 0.02 mmol) as the transition metal catalyst and Ag₂CO₃ (2.0 equiv, 0.4 mmol) as the terminal oxidant.

-

Reaction Initiation: Suspend the mixture in 2.0 mL of hexafluoroisopropanol (HFIP). Seal the tube and stir at 110°C for 24 hours under an inert N₂ atmosphere.

-

Validation Control: Simultaneously run a parallel reaction omitting the 8-aminoquinoline directing group. Post-reaction GC-MS analysis of this control must confirm the absence of the branched product, validating that the transformation is strictly chelation-dependent.

-

Isolation: Cool the primary reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the branched vinylarene.

Protocol 2: In Vitro Anti-Proliferation Assay (MTT) for PAA Derivatives

Objective: Quantify the IC50 of synthesized PAA-quinazoline hybrids against MCF-7 breast cancer cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well microtiter plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 h at 37°C in a 5% CO₂ atmosphere to allow adherence.

-

Drug Treatment & Controls: Prepare serial dilutions of the target PAA derivative (e.g., Compound 4j) in DMSO. Add to the wells ensuring the final DMSO concentration remains ≤0.1% .

-

Self-Validation: Include a vehicle control (0.1% DMSO) to prove cytotoxicity is drug-mediated, and a positive control (Tivozanib) to benchmark assay sensitivity. Treat for 48 h.

-

-

Metabolic Quantification: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h. Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium dye to insoluble purple formazan.

-

Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO per well to dissolve the formazan crystals. Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Conclusion

Substituted phenylacetic acids are far more than simple synthetic intermediates; they are highly programmable scaffolds. By understanding the causality between their physicochemical properties (e.g., pKa, steric bulk) and biological/chemical environments, researchers can engineer advanced therapeutics like cornea-penetrating prodrugs, highly selective VEGFR inhibitors, and complex branched vinylarenes.

References

-

Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Modulation by phenylacetate of early estrogen-mediated events in MCF-7 breast cancer cells Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists / RSC Advances on 4-alkoxyquinazoline derivatives Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Orthogonal Selectivity in C–H Olefination: Synthesis of Branched Vinylarene with Unactivated Aliphatic Substitution Source: ACS Catalysis URL:[Link]

Sources

- 1. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation by phenylacetate of early estrogen-mediated events in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

In Silico Pharmacophoric Profiling and Molecular Dynamics of (4-Amino-2,5-dichlorophenyl)acetic Acid: A Technical Blueprint

Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals

As a Senior Application Scientist, I approach the computational modeling of small-molecule intermediates not merely as an exercise in software operation, but as a rigorous, causality-driven investigation. (4-Amino-2,5-dichlorophenyl)acetic acid is a highly versatile chemical scaffold. Industrially, it is a critical building block and intermediate in the synthesis of potent VLA-4 (α4β1 integrin) antagonists [1].

This whitepaper outlines a comprehensive, self-validating in silico workflow designed to evaluate this compound. Rather than relying on default parameters, this guide explains the mechanistic causality behind each computational choice, ensuring that your virtual screening and lead optimization pipelines are grounded in thermodynamic reality.

The Causality of the Computational Workflow

To accurately model (4-Amino-2,5-dichlorophenyl)acetic acid, we must address its specific chemical topology: an aniline group capable of hydrogen bonding, a sterically hindered dichlorophenyl ring, and an acetic acid moiety that acts as a primary pharmacophore. Standard high-throughput virtual screening (HTVS) pipelines often fail here due to inaccurate parameterization of halogens and rigid receptor assumptions.

To counteract this, we employ a multi-tiered, self-validating workflow (Figure 1).

Fig 1. End-to-end in silico workflow for (4-Amino-2,5-dichlorophenyl)acetic acid.

Quantum Mechanical (QM) Grounding & Ligand Preparation

The Causality: The presence of two chlorine atoms at the 2- and 5-positions creates a highly anisotropic electron distribution, known as a σ -hole. Standard empirical force fields (like GAFF or OPLS) assign isotropic point charges, which completely fail to capture halogen bonding interactions. If the initial ligand charges are wrong, the entire downstream docking and MD pipeline is compromised.

Step-by-Step Protocol:

-